molecular formula C16H15BrMgO B14899679 3-(2-Allylphenoxymethyl)phenylmagnesium bromide

3-(2-Allylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14899679
M. Wt: 327.50 g/mol
InChI Key: OWVMAAYYRMSMOU-UHFFFAOYSA-M
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Description

3-(2-allylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-allylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 3-(2-allylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions include:

    Temperature: Generally maintained at room temperature or slightly elevated.

    Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the bromobenzene to the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control systems.

    Continuous monitoring: To ensure the reaction proceeds efficiently and safely.

    Purification: The final product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-allylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes and ketones are common reactants.

    Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

    Catalysts: In some coupling reactions, catalysts such as palladium or nickel are used.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New carbon-carbon bonds: Resulting from nucleophilic substitution and coupling reactions.

Scientific Research Applications

3-(2-allylphenoxymethyl)phenylmagnesium bromide has a wide range of applications in scientific research:

    Organic synthesis: Used to construct complex organic molecules, including pharmaceuticals and natural products.

    Material science: Involved in the synthesis of polymers and advanced materials.

    Medicinal chemistry: Plays a role in the development of new drugs and therapeutic agents.

    Biological studies: Used to modify biomolecules for research purposes.

Mechanism of Action

The mechanism by which 3-(2-allylphenoxymethyl)phenylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

    Carbonyl compounds: The primary targets for nucleophilic addition reactions.

    Halides: Targets for nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but lacks the allyl and phenoxymethyl groups.

    3-(2-bromophenoxymethyl)phenylmagnesium bromide: Similar structure but with a bromine atom instead of an allyl group.

Uniqueness

3-(2-allylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of both allyl and phenoxymethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent for the synthesis of complex molecules.

Properties

Molecular Formula

C16H15BrMgO

Molecular Weight

327.50 g/mol

IUPAC Name

magnesium;1-(phenylmethoxy)-2-prop-2-enylbenzene;bromide

InChI

InChI=1S/C16H15O.BrH.Mg/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2-4,6-7,9-12H,1,8,13H2;1H;/q-1;;+2/p-1

InChI Key

OWVMAAYYRMSMOU-UHFFFAOYSA-M

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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